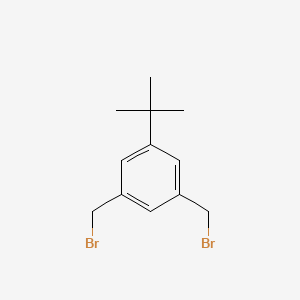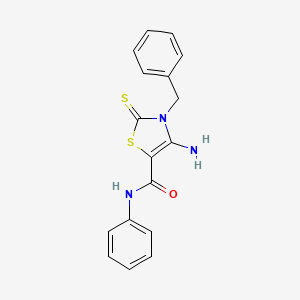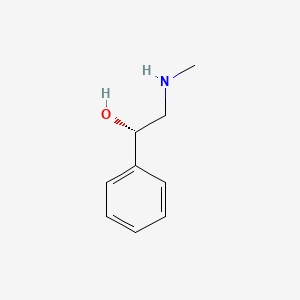
(+)-Halostachine
描述
(+)-Halostachine: is a naturally occurring alkaloid found in certain plants, such as the Chinese herb Ephedra. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is known for its stimulant properties and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Halostachine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of the precursor using a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The precursor compounds are often derived from natural sources or synthesized through multi-step organic reactions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and enantiomeric excess.
化学反应分析
Types of Reactions:
Oxidation: (+)-Halostachine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines. Catalytic hydrogenation is a common method for reduction.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: (+)-Halostachine is used as a chiral building block in organic synthesis. Its unique three-dimensional structure makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its effects on the central nervous system. It has been shown to have stimulant properties, similar to other alkaloids like ephedrine.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a bronchodilator and a stimulant. It may also have applications in weight loss and energy enhancement.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
(+)-Halostachine exerts its effects primarily through interaction with adrenergic receptors in the central nervous system. It acts as an agonist at these receptors, leading to the release of neurotransmitters such as norepinephrine and dopamine. This results in increased alertness, energy, and bronchodilation. The compound’s stimulant properties are attributed to its ability to enhance the release of these neurotransmitters and inhibit their reuptake.
相似化合物的比较
Ephedrine: A well-known stimulant and bronchodilator with similar effects on the central nervous system.
Pseudoephedrine: Another stimulant with decongestant properties, commonly used in cold medications.
Phenylephrine: A selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.
Uniqueness: (+)-Halostachine is unique due to its specific chiral structure, which can result in different pharmacological effects compared to its non-chiral or differently chiral counterparts. Its natural occurrence and potential therapeutic applications make it a compound of interest in both research and industry.
属性
IUPAC Name |
(1S)-2-(methylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYHONEGJTYQV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65058-52-8 | |
| Record name | Halostachine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HALOSTACHINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPI3LS233B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (+)-Halostachine and where is it found?
A1: this compound, also known as (S)-(+)-N-methyl-1-phenylethanolamine, is a naturally occurring chiral β-hydroxy-β-phenylethylamine alkaloid. [, ] It is found as a constituent in several plant species, notably in tall fescue (Festuca arundinacea) [, , ], a type of grass often used for grazing livestock.
Q2: What is the role of this compound in tall fescue toxicity?
A2: While this compound itself has been shown to have mild sympathomimetic properties in sheep and guinea pigs, its role in tall fescue toxicity is not fully understood. [] Research suggests that while present in significant amounts in ryegrass seedlings, it does not independently cause ryegrass staggers, a neurological condition observed in livestock grazing on these plants. [] Toxicity has been primarily attributed to other alkaloids, like perloline and ergovaline, which are also present in endophyte-infected tall fescue. []
Q3: Can this compound be synthesized in the laboratory?
A4: Yes, several enantiospecific synthetic routes for this compound have been developed. [, , , , ] These strategies often utilize chiral starting materials like (+)-(S)-2-methylamino-1-phenylethanol [, ], (−)-8-phenylmenthol [, ] or involve the use of arene chromium tricarbonyl chemistry for stereoselective transformations. [, ]
Q4: What are the potential applications of this compound in organic synthesis?
A5: this compound serves as a valuable chiral building block in the synthesis of various enantiomerically pure compounds. For instance, it has been utilized in the preparation of (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a compound with potential pharmacological interest. [, ] Additionally, its derivatives have been explored in the synthesis of biologically relevant molecules such as 1-aryl-1,2,4,5-tetrahydrobenzazepines. [, , , ]
Q5: Are there any analytical techniques for detecting and quantifying this compound?
A6: While specific details on validated analytical methods for this compound are limited in the provided research, it is likely detectable and quantifiable using common techniques for alkaloid analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying alkaloids in complex mixtures and could be applied to this compound. []
Q6: Has this compound been investigated for its vasoactive properties?
A7: Yes, at least one study investigated the vasoactive potential of this compound in cattle. [, ] Further research is needed to fully understand its mechanism of action and potential implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide](/img/structure/B1659344.png)
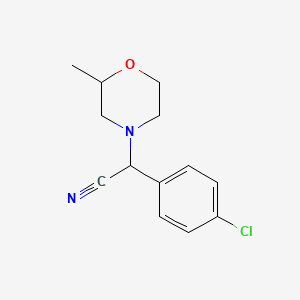
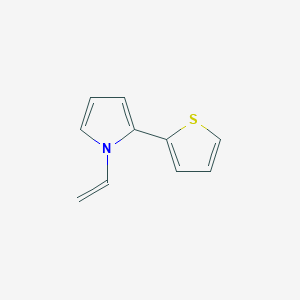
![7-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1659348.png)
![1,4-Dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B1659349.png)
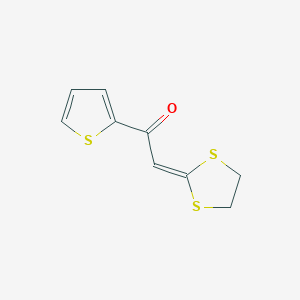
![1,5-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B1659352.png)
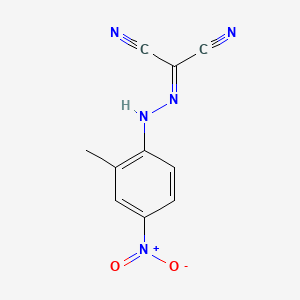
![1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B1659355.png)
![1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B1659356.png)
![1-Methoxy-3-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659359.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1659360.png)
